1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one
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Overview
Description
1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one is a compound that features a benzotriazole moiety attached to a pyrrolidinone ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. The benzotriazole group is particularly notable for its stability and reactivity, making it a valuable component in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one typically involves the reaction of 1H-1,2,3-benzotriazole with an appropriate pyrrolidinone derivative under controlled conditions. One common method includes the use of coupling reagents such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce a wide range of substituted pyrrolidinone derivatives.
Scientific Research Applications
1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic synthesis reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety acts as an electron-donating or electron-withdrawing group, influencing the reactivity and stability of the compound . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
- 1-Hydroxybenzotriazole (HOBt)
- 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HBTU)
Uniqueness
1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one is unique due to its specific combination of the benzotriazole and pyrrolidinone moieties, which confer distinct reactivity and stability properties. This makes it particularly valuable in synthetic chemistry and industrial applications where such characteristics are desired.
Properties
IUPAC Name |
1-[1-(benzotriazol-1-yl)ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(15-8-4-7-12(15)17)16-11-6-3-2-5-10(11)13-14-16/h2-3,5-6,9H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZXNORZLUNEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N1CCCC1=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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